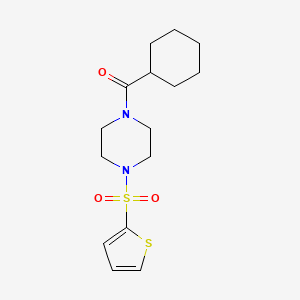![molecular formula C16H23ClN2O2 B4430100 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430100.png)
1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine
Übersicht
Beschreibung
1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine, also known as Vardenafil, is a medication used to treat erectile dysfunction. It is a phosphodiesterase type 5 inhibitor, which works by increasing blood flow to the penis, resulting in an erection. Vardenafil was first approved by the US Food and Drug Administration (FDA) in 2003.
Wirkmechanismus
1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine works by inhibiting the enzyme phosphodiesterase type 5, which is responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cGMP, which leads to relaxation of the smooth muscles in the penis and increased blood flow, resulting in an erection.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of nitric oxide, which is a potent vasodilator. This compound has also been shown to decrease the levels of endothelin-1, which is a vasoconstrictor. Additionally, this compound has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments and interpret results. Additionally, this compound has been shown to be safe and well-tolerated in clinical trials.
One limitation of using this compound in lab experiments is that it is a medication used to treat erectile dysfunction, which may limit its applicability to certain research areas. Additionally, this compound may have interactions with other drugs, which could complicate experimental design.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine. One area of interest is the use of this compound in treating pulmonary arterial hypertension. Another area of interest is the potential use of this compound in treating female sexual dysfunction. Additionally, there is ongoing research into the development of new phosphodiesterase type 5 inhibitors with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine has been extensively studied for its use in treating erectile dysfunction. It has been shown to be effective in improving erectile function in men with various underlying medical conditions, such as diabetes, hypertension, and prostatectomy. This compound has also been studied for its potential use in treating pulmonary arterial hypertension.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-12-11-13(5-6-14(12)17)21-16(2,3)15(20)19-9-7-18(4)8-10-19/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJLEXLSVJDSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)N2CCN(CC2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbonitrile trifluoroacetate](/img/structure/B4430021.png)

![N-[1-(4-tert-butylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430041.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4430050.png)

![3-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430064.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430075.png)

![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4430087.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4430090.png)

